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Compound of Interest

Compound Name: SKF 95601

Cat. No.: B1681804 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to

the Selectivity of SKF-83566

This guide provides a detailed comparative analysis of the off-target binding profile of SKF-

83566, a potent dopamine D1-like receptor antagonist. For a comprehensive evaluation, its

binding affinities are compared with two other well-characterized D1 receptor antagonists:

SCH-23390 and ecopipam. The data presented herein has been compiled from various in vitro

studies to offer an objective overview of the selectivity of these compounds.

Data Presentation: Off-Target Binding Affinities
The following table summarizes the quantitative binding data for SKF-83566 and its

comparators against a panel of receptors and transporters. Binding affinities are presented as

Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values in nanomolar (nM)

units. Lower values indicate higher affinity.
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Target SKF-83566 SCH-23390 Ecopipam

Primary Target

Dopamine D1

Receptor
~0.56 (Ki)[1] 0.2 (Ki)[2]

Highly Selective for

D1/D5[3]

Dopamine D5

Receptor
Potent Antagonist[4] 0.3 (Ki)

Highly Selective for

D1/D5[3]

Off-Targets

Dopamine D2

Receptor
2000 (KB)[1] 6.34 (pA2) Low Affinity[3]

5-HT2A Receptor 11 (Ki)[5] - Low Affinity[3]

5-HT2C Receptor - 9.3 (Ki, agonist) -

Dopamine Transporter

(DAT)

5700 (IC50, [3H]DA

uptake)[6][7], 510

(IC50, [3H]CFT

binding)[6][7]

- -

Adenylyl Cyclase 2

(AC2)
Inhibitor[4][5] - -

Note: A hyphen (-) indicates that data was not readily available in the reviewed sources. The

nature of the value (e.g., Ki, IC50, pA2) is indicated in parentheses where specified in the

source. It is important to note that direct comparison of absolute values across different studies

can be influenced by variations in experimental conditions.

Experimental Protocols
The binding affinity data presented in this guide were primarily generated using radioligand

binding assays. Below are detailed methodologies representative of the key experiments cited.

Radioligand Binding Assay for Dopamine D1 Receptors
Radioligand: [3H]-SCH-23390, a selective D1 receptor antagonist.
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Tissue/Cell Preparation: Membranes are prepared from rat striatal tissue or cells

recombinantly expressing the human dopamine D1 receptor (e.g., HEK-293 cells). The

tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to

pellet the membranes. The pellet is washed and resuspended in the assay buffer.[1][8]

Assay Conditions: The membrane preparation is incubated with a fixed concentration of [3H]-

SCH-23390 and varying concentrations of the competing compound (e.g., SKF-83566, SCH-

23390, or ecopipam). The incubation is typically carried out at 30°C for 60 minutes in a buffer

containing Tris-HCl and MgCl2.[9]

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through

glass fiber filters, which trap the membranes with the bound radioligand. The filters are then

washed with ice-cold buffer to remove unbound radioligand.

Detection: The radioactivity retained on the filters is quantified using liquid scintillation

counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

an unlabeled competing ligand (e.g., cis(Z)-flupenthixol)[10]. Specific binding is calculated by

subtracting non-specific binding from total binding. The IC50 values are determined by non-

linear regression analysis of the competition curves, and Ki values are calculated using the

Cheng-Prusoff equation.

Radioligand Binding Assay for Dopamine D2 Receptors
Radioligand: [3H]-Spiperone, a potent D2-like receptor antagonist.

Tissue/Cell Preparation: Similar to the D1 receptor assay, membranes are prepared from a

brain region rich in D2 receptors (e.g., striatum) or cells expressing the D2 receptor.

Assay Conditions: The assay is conducted in a similar manner to the D1 binding assay, with

incubation of membranes, [3H]-spiperone, and the competing compound.

Data Analysis: The pA2 value, a measure of antagonist potency, can be determined from

functional assays where the antagonist's ability to block the effect of a D2 agonist is

measured.[2]
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Radioligand Binding Assay for 5-HT2A Receptors
Radioligand: [3H]-Ketanserin, a selective 5-HT2A receptor antagonist.

Tissue/Cell Preparation: Membranes are prepared from cortical tissue or cells expressing the

5-HT2A receptor.

Assay Conditions: The experimental setup is analogous to the dopamine receptor binding

assays.

Dopamine Transporter (DAT) Binding and Uptake
Assays

Binding Assay Radioligand: [3H]-CFT (WIN 35,428), a cocaine analog that binds to the DAT.

[7][11]

Uptake Assay Radioligand: [3H]-Dopamine.[6][7]

Cell Preparation: The assays are typically performed using cells recombinantly expressing

the dopamine transporter (e.g., LLC-PK1 cells).[7][11]

Assay Conditions: For binding assays, cell membranes are incubated with [3H]-CFT and the

test compound. For uptake assays, intact cells are incubated with [3H]-dopamine and the

test compound, and the amount of radioactivity taken up by the cells is measured.

Data Analysis: IC50 values are determined from the concentration-response curves for the

inhibition of radioligand binding or uptake.

Adenylyl Cyclase Activity Assay
Methodology: The inhibitory effect of SKF-83566 on adenylyl cyclase 2 (AC2) can be

assessed by measuring the conversion of ATP to cyclic AMP (cAMP) in response to an

activator of the enzyme (e.g., forskolin). The amount of cAMP produced can be quantified

using various methods, such as enzyme-linked immunosorbent assay (ELISA).[12][13]
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The following diagrams illustrate the key signaling pathways associated with the primary and

off-targets of SKF-83566, as well as a typical experimental workflow for determining binding

affinity.
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Dopamine D1 Receptor Signaling Pathway
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Dopamine Transporter (DAT) Workflow
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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